molecular formula C9H8BrFO2 B15204726 1-(4-Bromo-5-fluoro-2-methoxyphenyl)ethan-1-one

1-(4-Bromo-5-fluoro-2-methoxyphenyl)ethan-1-one

Cat. No.: B15204726
M. Wt: 247.06 g/mol
InChI Key: YETPMPAHKIPYLS-UHFFFAOYSA-N
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Description

1-(4-Bromo-5-fluoro-2-methoxyphenyl)ethan-1-one is an organic compound with the molecular formula C9H8BrFO2. This compound is characterized by the presence of a bromo, fluoro, and methoxy group attached to a phenyl ring, along with an ethanone moiety. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Bromo-5-fluoro-2-methoxyphenyl)ethan-1-one can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of 4-bromo-5-fluoro-2-methoxybenzene with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-5-fluoro-2-methoxyphenyl)ethan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromo and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The ethanone moiety can be oxidized to a carboxylic acid or reduced to an alcohol.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Carboxylic acids.

    Reduction Products: Alcohols.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

1-(4-Bromo-5-fluoro-2-methoxyphenyl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(4-Bromo-5-fluoro-2-methoxyphenyl)ethan-1-one exerts its effects depends on the specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromo and fluoro groups can enhance its binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

  • 1-(3-Bromo-5-fluoro-2-methoxyphenyl)ethan-1-one
  • 2-Bromo-5-fluoro-2-methoxyacetophenone
  • 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone
  • Bromo-4-fluoroacetophenone

Uniqueness: 1-(4-Bromo-5-fluoro-2-methoxyphenyl)ethan-1-one is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interactions in chemical and biological systems. The combination of bromo, fluoro, and methoxy groups provides a distinct set of properties that can be leveraged in various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C9H8BrFO2

Molecular Weight

247.06 g/mol

IUPAC Name

1-(4-bromo-5-fluoro-2-methoxyphenyl)ethanone

InChI

InChI=1S/C9H8BrFO2/c1-5(12)6-3-8(11)7(10)4-9(6)13-2/h3-4H,1-2H3

InChI Key

YETPMPAHKIPYLS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1OC)Br)F

Origin of Product

United States

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